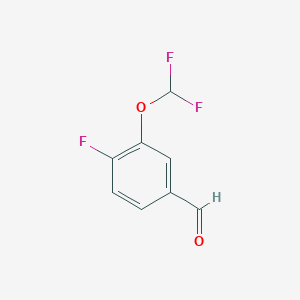

3-(Difluoromethoxy)-4-fluorobenzaldehyde

Overview

Description

3-(Difluoromethoxy)-4-fluorobenzaldehyde is an organic compound with the molecular formula C8H5F3O2 It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzaldehyde core

Mechanism of Action

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . These proteins are key players in the EMT process. Furthermore, DGM treatment significantly reduces Smad2/3 phosphorylation levels , which are involved in the signal transduction of TGF-β1 .

Biochemical Pathways

The tgf-β1/smad pathway is implicated in the action of dgm . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 3-(Difluoromethoxy)-4-fluorobenzaldehyde may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethoxy)-4-fluorobenzaldehyde can be scaled up by optimizing the reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-(Difluoromethoxy)-4-fluorobenzoic acid.

Reduction: 3-(Difluoromethoxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-4-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

4-Difluoromethoxy-3-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group and a carboxylic acid instead of an aldehyde group.

Uniqueness

3-(Difluoromethoxy)-4-fluorobenzaldehyde is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzaldehyde core.

Biological Activity

3-(Difluoromethoxy)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

This compound, with the CAS number 1214367-20-0, features a difluoromethoxy group and a fluorine atom on a benzaldehyde backbone. The compound can be synthesized through various methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.

- Methoxy Group Introduction : Employing difluoromethylation techniques to attach the difluoromethoxy group.

These synthetic routes are critical for producing the compound in sufficient purity for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:

- Caspase Activation : Triggering intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Inducing cell cycle changes that prevent proliferation.

In comparative studies, derivatives of 4-fluorobenzaldehyde have demonstrated IC50 values in the low micromolar range against prostate cancer cells, suggesting that this compound could possess similar or enhanced activity due to its unique substituents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in cancer metabolism or signaling pathways. For example, enzyme assays have shown promising results in inhibiting enzymes associated with tumor growth .

Study 1: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed:

- Cell Lines Tested : A549 (lung), PC-3 (prostate), and MCF-7 (breast) cells.

- Methodology : MTT assay was employed to assess cell viability post-treatment.

- Results :

- A549 cells showed a significant reduction in viability with an IC50 value of approximately 15 μM.

- PC-3 cells exhibited morphological changes consistent with apoptosis upon treatment.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis |

| PC-3 | 18 | Apoptosis |

| MCF-7 | 20 | Cell Cycle Arrest |

Study 2: Enzyme Inhibition Profile

In another investigation, the enzyme inhibition profile of this compound was assessed against several targets:

- Targets : Kinases and proteases involved in cancer progression.

- Findings :

- The compound displayed moderate inhibition against specific kinases with IC50 values ranging from 10 to 30 μM.

- Selectivity assays indicated a favorable profile with minimal off-target effects.

Properties

IUPAC Name |

3-(difluoromethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBBOUWQYFZJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.